molecular formula C32H68Sn B036588 Tetraoctyltin CAS No. 3590-84-9

Tetraoctyltin

Cat. No.: B036588
CAS No.: 3590-84-9
M. Wt: 571.6 g/mol
InChI Key: JTGNPNLBCGBCMP-UHFFFAOYSA-N
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Description

Tetraoctyltin, also known as this compound, is a useful research compound. Its molecular formula is C32H68Sn and its molecular weight is 571.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65527. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Marine Biota Analysis : Tetraoctyltin is utilized to check the overall extraction efficiency in organotin speciation analyses in marine biota (Cassi, Tolosa, Bartocci, & Mora, 2002).

  • Cardiovascular Research : Tributyltin, a related compound, is found to inhibit the aromatase responsible for the transformation of testosterone into estrogen, which decreases vascular reactivity in female rats (Rodrigues et al., 2014).

  • Cancer Therapy : Tetrandrine, combined with ionizing radiation, significantly inhibits tumor growth in a murine colorectal carcinoma-bearing mouse model (Lin et al., 2018). Additionally, Tetrandrine-loaded nanoparticles show enhanced apoptotic induction and inhibit cell migration and invasion in lung cancer cells (Xu et al., 2013). Triethylenetetramine (TETA) is also used in cancer treatment due to its telomerase inhibiting and anti-angiogenesis properties (Lu, 2010).

  • Mitochondrial Function Research : Tetracycline antibiotics, including Tetrandrine, impair mitochondrial function and can confound research, potentially affecting cancer research (Chatzispyrou et al., 2015). Tetracyclines induce a mitonuclear protein imbalance, leading to changes in nuclear gene expression and altered mitochondrial dynamics and function in various eukaryotic models (Moullan et al., 2015).

  • Cardiovascular Pharmacology : Tetrandrine has antihypertensive action due to its vasodilatory properties and inhibits multiple Ca2+ entry pathways (Kwan & Achike, 2002).

  • Endocrine Disruption Studies : this compound exposure can lead to abnormalities in male and female organs, causing reproductive disruption and endocrine disruption in vertebrate studies (de Araújo et al., 2018).

  • Toxicology and Environmental Research : Tetrahymena thermophila is suggested as a sensitive, rapid, and convenient biomonitor for tributyltin (TBT) in freshwater, providing a unicellular eukaryotic model for toxic mechanism research at the genome level (Feng, Miao, & Wu, 2007; Chang, Feng, & Miao, 2011).

Safety and Hazards

Tetraoctyltin may cause skin irritation, serious eye irritation, and respiratory irritation . It may also cause long-lasting harmful effects to aquatic life . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray, and to use personal protective equipment when handling it .

Properties

IUPAC Name

tetraoctylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C8H17.Sn/c4*1-3-5-7-8-6-4-2;/h4*1,3-8H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGNPNLBCGBCMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H68Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3027538
Record name Stannane, tetraoctyl-
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Molecular Weight

571.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3590-84-9
Record name Tetraoctylstannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3590-84-9
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Record name Tetraoctyltin
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Record name Tetraoctylstannane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65527
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Record name Stannane, tetraoctyl-
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Record name Stannane, tetraoctyl-
Source EPA DSSTox
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Record name Tetraoctyltin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.667
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Record name TETRAOCTYLTIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the environmental fate of tributyltin (TBT), and how does it degrade in natural settings?

A1: Tributyltin (TBT) is a toxic organotin compound known to persist in the environment, particularly in sediments. Research suggests that microbial processes in freshwater riverbed sediments can transform TBT into less harmful inorganic tin. [] This biodegradation process appears to be more efficient in organic-rich sediments compared to sandy, organic-poor sediments. [] For example, a study observed a faster degradation rate of TBT (half-life = 28 days) in organic-rich beaver pond sediments compared to sandy sediments from Crystal Lake (half-life = 78 days). [] This finding highlights the role of environmental factors in influencing the degradation of organotin compounds like TBT.

Q2: How can organotin compounds like tetraoctyltin be analyzed in complex biological samples?

A2: Analysis of organotin compounds in biological samples like fish, mussels, and barnacles can be effectively achieved using a technique involving in situ derivatization and extraction with sodium tetraethylborate. [] This method minimizes matrix effects common in biological samples and ensures complete sample dissolution. [] The use of multiple internal standards, including tripropyltin chloride, this compound, and tetrabutyltin, helps to control for variations in derivatization efficiency, extraction recovery, and gas chromatography performance, respectively. [] This rigorous approach allows for accurate and reliable quantification of organotin species in various biological matrices.

Q3: Can this compound be utilized in material science applications, and what are the advantages of such applications?

A3: this compound has shown promise in material science applications, particularly in the synthesis of nanocomposites. For instance, it can be used as a catalyst to facilitate the grafting of polymers like poly(ε-caprolactone) (PCL) onto magnetic nanoparticles like maghemite (γ-Fe2O3). [] This grafting process involves functionalizing PCL with silane groups using this compound as a catalyst, followed by reaction with the maghemite nanoparticles. [] The resulting composite nanoparticles with covalently grafted PCL have potential applications in various fields, including drug delivery and biomedical imaging.

Q4: How do the structural features of this compound influence its properties and applications?

A4: this compound's molecular structure significantly impacts its physical and chemical properties. It comprises a central tin atom bonded to four octyl chains, resulting in a bulky, non-polar molecule. [] This structure contributes to its low polarity and high molecular weight, making it suitable for applications like polymer grafting [] and as a model compound for studying molecular motions in complex liquids like lubricants. [] Understanding the relationship between this compound's structure and its properties is crucial for tailoring its use in diverse applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.